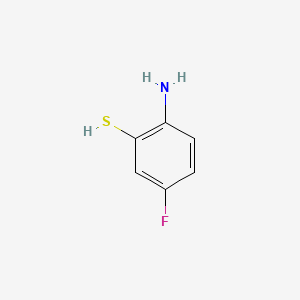

2-Amino-5-fluorobenzenethiol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268651. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEWNVDJDYMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313302 | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33264-82-3 | |

| Record name | 33264-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-FLUOROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2XH5WHF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-fluorobenzenethiol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Amino-5-fluorobenzenethiol. The information is intended to support research, development, and drug discovery activities involving this compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic thiol with the molecular formula C₆H₆FNS. It is also known by other names such as 2-Mercapto-4-fluoroaniline. The key identification and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNS | [1][2] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 33264-82-3 | [1] |

| Melting Point | 186 °C | [2] |

| Boiling Point | 240 °C | [2] |

| Density | 1.319 g/cm³ | [2] |

| Flash Point | 99 °C | [2] |

| pKa | 8.47 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. The protons of the amino (-NH₂) and thiol (-SH) groups will appear as broader signals, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: Aromatic carbons typically resonate in the 110-160 ppm region. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The carbons attached to the amino and thiol groups will also have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

N-H stretching: Around 3300-3500 cm⁻¹, typically appearing as two bands for the primary amine.

-

S-H stretching: A weak band around 2550-2600 cm⁻¹.

-

C-F stretching: A strong band in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) for this compound would be observed at m/z 143. Common fragmentation patterns for aromatic amines and thiols include the loss of small neutral molecules such as H₂S, HCN, and fragments of the aromatic ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of the amino (-NH₂) and thiol (-SH) functional groups, as well as the fluorinated aromatic ring.

-

Nucleophilicity: Both the amino and thiol groups are nucleophilic. The thiol group can be deprotonated to form a more potent thiolate nucleophile. These groups can participate in reactions with various electrophiles.

-

Acidity and Basicity: The amino group imparts basic properties, while the thiol group is weakly acidic.

-

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R).

-

Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing amino, fluoro, and thiol groups.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. However, a general synthetic approach can be inferred from the synthesis of related compounds.

A potential synthetic route could involve the reduction of a corresponding nitro or sulfonyl chloride precursor. For instance, the synthesis of the related compound 2-aminothiophenol can be achieved by the zinc reduction of 2-nitrobenzenesulfonyl chloride.[3] A similar strategy could potentially be adapted for the synthesis of this compound.

General Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Purification would likely involve standard techniques such as recrystallization from an appropriate solvent or column chromatography. Given the solubility of the related 2-amino-5-fluorobenzoic acid in solvents like ethanol, DMSO, and DMF, these or similar solvents could be explored for purification.[4]

Stability and Storage

Information on the formal stability studies of this compound is limited. However, based on its chemical structure, certain precautions should be taken. The thiol group is prone to oxidation, especially in the presence of air. Therefore, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Based on available safety data sheets for this and similar compounds, the following hazards may be associated with it:

-

Harmful if swallowed.

-

May cause skin and eye irritation or burns.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Logical Flow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

References

2-Amino-5-fluorobenzenethiol CAS number and molecular structure

An In-depth Technical Guide to 2-Amino-5-fluorobenzenethiol

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's core properties, molecular structure, and illustrative synthetic methodologies.

Core Identification and Properties

This compound is an aromatic organic compound containing amino, fluoro, and thiol functional groups. These reactive sites make it a versatile building block in the synthesis of various heterocyclic compounds and pharmaceutical agents.

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5-fluorobenzene-1-thiol[1]

Physicochemical Data:

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | [4][5][6] |

| Canonical SMILES | C1=CC(=C(C=C1F)S)N | Inferred from structure |

| InChI Key | ORKWZOSBZMKGAD-UHFFFAOYSA-N | [6] (for 2-amino-3-fluorobenzenethiol) |

| Hazard Statements | H302, H314, H317, H373, H412 | [3] |

Note: The InChI Key provided is for the related isomer 2-amino-3-fluorobenzenethiol, as a specific one for the 5-fluoro isomer was not explicitly found in the search results.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 5, and a thiol group at position 1.

References

- 1. 2-Amino-5-fluorobenzene-1-thiol | C6H6FNS | CID 320547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 33264-82-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 131105-89-0|2-Amino-4-fluorobenzenethiol|BLD Pharm [bldpharm.com]

- 5. 2-amino-4-fluorobenzenethiol 95% | CAS: 131105-89-0 | AChemBlock [achemblock.com]

- 6. 2-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 13721976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-fluorobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-fluorobenzenethiol. While direct experimental datasets for this specific compound are not publicly available in spectral databases, this document outlines the expected spectroscopic characteristics based on established principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 2-aminobenzenethiol, and various fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the thiol proton. The fluorine atom will introduce splitting patterns (coupling) with the neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | 1H |

| H-4 | 6.6 - 6.9 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-10 | 1H |

| H-3 | 6.5 - 6.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3 | 1H |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - | 2H |

| -SH | 3.0 - 4.0 | Singlet (s) | - | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹J(C-F)).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-5 (C-F) | 155 - 160 | ¹J(C-F) ≈ 235-250 |

| C-2 (C-NH₂) | 145 - 150 | ³J(C-F) ≈ 7-9 |

| C-1 (C-SH) | 115 - 125 | ³J(C-F) ≈ 3-5 |

| C-4 | 115 - 120 | ²J(C-F) ≈ 20-25 |

| C-6 | 110 - 115 | ²J(C-F) ≈ 20-25 |

| C-3 | 105 - 110 | ⁴J(C-F) ≈ 1-3 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine (N-H), thiol (S-H), and aromatic (C-H, C=C) functional groups, as well as a strong C-F stretching vibration.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| S-H stretch | 2550 - 2600 | Weak |

| Aromatic C=C stretch | 1580 - 1620 | Medium-Strong |

| N-H bend | 1550 - 1650 | Medium |

| C-F stretch | 1200 - 1250 | Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

| Aromatic C-H out-of-plane bend | 800 - 900 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). The fragmentation pattern will likely involve the loss of the thiol and amino groups.

| m/z Value | Predicted Fragment | Interpretation |

| 143 | [M]⁺ | Molecular Ion |

| 142 | [M-H]⁺ | Loss of a hydrogen atom |

| 126 | [M-NH₃]⁺ | Loss of ammonia |

| 110 | [M-SH]⁺ | Loss of the sulfhydryl radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation and Data Acquisition :

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain single lines for each carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C NMR) or an appropriate fluorine standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition :

-

Record the FTIR spectrum using a Fourier Transform Infrared spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with known correlation tables to assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition :

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI-MS, the sample is typically introduced through a direct insertion probe or a gas chromatography (GC) inlet. A standard electron energy of 70 eV is used.

-

For ESI-MS, the sample solution is infused directly or via a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

-

Data Processing :

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Starting Materials for the Synthesis of 2-Amino-5-fluorobenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-Amino-5-fluorobenzenethiol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail common synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows and mechanisms.

Synthesis via Thiocyanation of 4-Fluoroaniline

A common and direct approach to this compound begins with the readily available starting material, 4-fluoroaniline. This method involves the electrophilic thiocyanation of the aromatic ring, followed by reduction of the resulting thiocyanate to the desired benzenethiol.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-thiocyanatoaniline

This protocol is adapted from established methods for the thiocyanation of anilines.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove residual salts and acetic acid.

-

Purify the crude 4-fluoro-2-thiocyanatoaniline by recrystallization from ethanol.

Step 2: Reduction of 4-Fluoro-2-thiocyanatoaniline to this compound

The thiocyanate group can be reduced to a thiol using a variety of reducing agents. A typical procedure involves the use of sodium borohydride.

-

Dissolve 4-fluoro-2-thiocyanatoaniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) (a molar excess, e.g., 2-4 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to quench the excess NaBH4 and hydrolyze the intermediate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Quantitative Data

| Starting Material | Intermediate | Product | Reagents | Conditions | Yield (%) | Purity (%) |

| 4-Fluoroaniline | 4-Fluoro-2-thiocyanatoaniline | This compound | 1. NH4SCN, Br2, Acetic Acid2. NaBH4 | 1. 0-10 °C to RT2. 0 °C to RT | Not Reported | Not Reported |

Experimental Workflow

Caption: Synthesis of this compound from 4-Fluoroaniline.

Synthesis from 2,4-Difluoronitrobenzene

This route utilizes a nucleophilic aromatic substitution reaction on the highly activated 2,4-difluoronitrobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-nitrophenyl sulfide

-

In a reaction vessel, dissolve a suitable sulfur nucleophile, such as sodium sulfide (Na2S) or thiourea, in a polar aprotic solvent like dimethylformamide (DMF).

-

Add 2,4-difluoronitrobenzene (1 equivalent) to the solution.

-

Heat the reaction mixture and stir for several hours. The reaction temperature will depend on the nucleophilicity of the sulfur reagent.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude sulfide.

Step 2: Reduction of the Nitro Group

A variety of methods can be employed for the reduction of the nitro group to an amine.[1] Catalytic hydrogenation is a common and effective method.

-

Dissolve the 5-fluoro-2-nitrophenyl sulfide intermediate in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to yield this compound.

Quantitative Data

| Starting Material | Intermediate | Product | Reagents | Conditions | Yield (%) | Purity (%) |

| 2,4-Difluoronitrobenzene | 5-Fluoro-2-nitrophenyl sulfide | This compound | 1. Sulfur Nucleophile (e.g., Na2S)2. H2, Pd/C | 1. Elevated Temperature2. Room Temperature, H2 atmosphere | Not Reported | Not Reported |

Experimental Workflow

Caption: Synthesis from 2,4-Difluoronitrobenzene.

Synthesis via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[2][3] This route would involve the conversion of 2-amino-5-fluorophenol to an O-aryl thiocarbamate, followed by thermal rearrangement and hydrolysis.

Experimental Protocol

Step 1: Synthesis of O-(2-Amino-5-fluorophenyl) dimethylthiocarbamate

-

Add dimethylthiocarbamoyl chloride to the resulting phenoxide and stir at room temperature until the reaction is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the O-aryl thiocarbamate by chromatography or recrystallization.

Step 2: Newman-Kwart Rearrangement

-

Heat the O-(2-Amino-5-fluorophenyl) dimethylthiocarbamate to a high temperature (typically 200-300 °C) either neat or in a high-boiling solvent like diphenyl ether.

-

The rearrangement can be monitored by TLC or GC-MS.

-

Once the rearrangement is complete, cool the reaction mixture.

Step 3: Hydrolysis to this compound

-

Hydrolyze the resulting S-(2-Amino-5-fluorophenyl) dimethylthiocarbamate using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.

-

Heat the mixture to reflux for several hours.

-

After cooling, acidify the reaction mixture to protonate the thiolate.

-

Extract the product, wash, dry, and concentrate to obtain this compound.

Quantitative Data

| Starting Material | Intermediate 1 | Intermediate 2 | Product | Reagents | Conditions | Yield (%) |

| 2-Amino-5-fluorophenol | O-(2-Amino-5-fluorophenyl) dimethylthiocarbamate | S-(2-Amino-5-fluorophenyl) dimethylthiocarbamate | This compound | 1. NaH, Dimethylthiocarbamoyl chloride2. Heat3. NaOH or KOH | 1. RT2. 200-300 °C3. Reflux | Not Reported |

Reaction Mechanism: Newman-Kwart Rearrangement

Caption: Newman-Kwart Rearrangement Mechanism.

Synthesis via Reduction of Bis(2-amino-5-fluorophenyl) disulfide

The final step in several synthetic routes to this compound is the reduction of the corresponding disulfide. This disulfide can be prepared from 4-fluoroaniline.

Experimental Protocol

Step 1: Synthesis of Bis(2-amino-5-fluorophenyl) disulfide

This can be achieved through a variation of the Herz reaction or by other methods involving the introduction of a sulfur bridge. A plausible route involves the reaction of 4-fluoroaniline with sulfur monochloride (S2Cl2).

-

React 4-fluoroaniline with sulfur monochloride in an inert solvent. The reaction conditions need to be carefully controlled.

-

The intermediate Herz salt is then hydrolyzed to form the disulfide.

Step 2: Reduction to this compound

-

Dissolve the bis(2-amino-5-fluorophenyl) disulfide in a suitable solvent.

-

Add a reducing agent such as sodium borohydride, zinc dust in acidic or basic media, or catalytic hydrogenation.

-

Stir the reaction until the disulfide is fully consumed.

-

Work up the reaction by quenching any excess reducing agent, followed by extraction and purification of the final product.

Quantitative Data

| Starting Material | Intermediate | Product | Reagents | Conditions | Yield (%) | Purity (%) |

| 4-Fluoroaniline | Bis(2-amino-5-fluorophenyl) disulfide | This compound | 1. S2Cl2, followed by hydrolysis2. Reducing agent (e.g., NaBH4) | 1. Varies2. Room Temperature | Not Reported | Not Reported |

Experimental Workflow

Caption: Synthesis via Disulfide Reduction.

References

The Pivotal Role of 2-Amino-5-fluorobenzenethiol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluorobenzenethiol has emerged as a critical starting material in medicinal chemistry, primarily serving as a scaffold for the synthesis of a diverse array of fluorinated benzothiazoles and other heterocyclic compounds. The strategic incorporation of a fluorine atom at the 5-position of the benzenethiol ring has been shown to significantly enhance the pharmacological properties of its derivatives, leading to potent anticancer, antimicrobial, antiviral, and kinase inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties.[1][2][3] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity, and altered electronic properties of the parent molecule.[4][5] this compound serves as a valuable building block that introduces a fluorine atom into the benzothiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities.[6][7]

Synthetic Pathways Utilizing this compound

The primary application of this compound in medicinal chemistry is in the synthesis of 2-substituted-5-fluorobenzothiazoles. The most common synthetic approach involves the condensation of this compound with various electrophilic partners.[8][9][10]

A general synthetic workflow for the preparation of 5-fluorobenzothiazole derivatives is depicted below:

Experimental Protocol: Synthesis of 2-(Aryl)-5-fluorobenzothiazoles

This protocol describes a common method for the synthesis of 2-aryl-5-fluorobenzothiazoles via condensation with aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol.

-

Add a mixture of H₂O₂ and HCl as a catalyst.[9]

-

Stir the reaction mixture at room temperature for 1 hour.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-(aryl)-5-fluorobenzothiazole.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in various therapeutic areas.

Anticancer Activity

The 5-fluoro-benzothiazole scaffold is a prominent feature in many potent anticancer agents. The presence of the fluorine atom at the C-5 position has been shown to enhance anticancer efficacy and improve metabolic stability.[6]

Mechanism of Action: For certain 2-(4-aminophenyl)benzothiazole derivatives, the anticancer activity is linked to the induction of cytochrome P450 1A1 (CYP1A1) expression in sensitive cancer cells.[7][11] This leads to metabolic activation of the compound, forming reactive species that can bind to macromolecules like DNA, ultimately triggering apoptosis.[11]

Quantitative Data:

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Fluorinated 2-aryl benzothiazoles | MDA-MB-468 (Breast) | GI₅₀ | < 1 nM | [7] |

| Fluorinated 2-aryl benzothiazoles | MCF-7 (Breast) | GI₅₀ | < 1 nM | [7] |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Pancreatic Cancer Cells | IC₅₀ | 35 ± 0.51 µM | [12] |

| 5-fluoro analogue of benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienone | MCF-7 (Breast) | GI₅₀ | 0.37 µM | [4] |

| 5-fluoro analogue of benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienone | MDA MB 468 (Breast) | GI₅₀ | 0.41 µM | [4] |

| 5-fluoro analogue of benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienone | HCT-116 (Colon) | GI₅₀ | 0.08 µM | [4] |

| 5-fluoro analogue of benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienone | HT 29 (Colon) | GI₅₀ | 0.41 µM | [4] |

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been reported to possess significant antimicrobial and antifungal properties.[7] The incorporation of the 5-fluoro substituent can enhance these activities. While specific data for this compound derivatives is emerging, the broader class of fluorinated benzothiazoles shows promise.

Antiviral Activity

Fluorinated heterocyclic compounds, including those derived from this compound, have demonstrated potent antiviral activity, particularly against HIV-1.[13]

Quantitative Data:

| Compound Class | Virus | Activity Metric | Value | Reference |

| Fluorinated benzothiazole derivatives | HIV-1 WT | EC₅₀ | 2.0–5.8 nM | [13] |

Kinase Inhibition

The benzothiazole scaffold is a valuable template for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[14] Derivatives of this compound can be functionalized to target specific kinases.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of 5-fluorobenzothiazoles has yielded a plethora of compounds with potent and diverse biological activities. The strategic placement of the fluorine atom consistently demonstrates a positive impact on the therapeutic potential of the resulting molecules. Future research should continue to explore the synthesis of novel derivatives and further investigate their mechanisms of action to develop next-generation therapeutic agents for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The detailed structure-activity relationship studies of these compounds will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-fluorobenzenethiol Derivatives and Analogues for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzenethiol and its derivatives, particularly those leading to the formation of substituted benzothiazoles, represent a class of compounds with significant therapeutic potential, most notably in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and mechanisms of action of these compounds. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

The core structure, featuring a fluorine atom at the 5-position of the 2-aminobenzenethiol ring, has been shown to be a critical determinant of the potent and selective antitumor activity observed in many of its derivatives. This guide will delve into the quantitative structure-activity relationships (QSAR), detailed experimental protocols for synthesis and biological evaluation, and the key signaling pathways implicated in the therapeutic effects of these compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the parent molecule is essential for the rational design and synthesis of its derivatives.

| Property | Value | Reference |

| CAS Number | 33264-82-3 | N/A |

| Molecular Formula | C₆H₆FNS | N/A |

| Molecular Weight | 143.18 g/mol | N/A |

| Boiling Point | 239.8°C at 760 mmHg | [1] |

| Density | 1.319 g/cm³ | [1] |

| Flash Point | 98.8°C | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several routes, often starting from commercially available fluorinated nitroaromatics. A general and adaptable method involves the reduction of a corresponding nitro-disulfide or nitro-sulfonyl chloride.

General Synthetic Workflow

The primary application of this compound in drug discovery is as a precursor for the synthesis of 2-substituted benzothiazoles. The Jacobsen cyclization and related condensation reactions are the most common methods employed.

Caption: General workflow for the synthesis of 2-substituted-5-fluorobenzothiazoles.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from general methods for aminothiophenols)

Materials:

-

2-Fluoro-5-nitroaniline

-

Sodium nitrite

-

Potassium ethyl xanthate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization: Dissolve 2-fluoro-5-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10°C. Slowly add the diazonium salt solution to the potassium ethyl xanthate solution. Stir the mixture at room temperature for several hours.

-

Hydrolysis: Add a solution of sodium hydroxide and heat the mixture under reflux for several hours to hydrolyze the xanthate ester.

-

Reduction: Cool the reaction mixture and acidify with hydrochloric acid. Add a reducing agent, such as zinc dust or sodium dithionite, in portions and stir until the reaction is complete (indicated by a color change).

-

Work-up: Filter the reaction mixture and extract the filtrate with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography.

Protocol 2: Synthesis of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole

Materials:

-

This compound

-

4-Amino-3-methylbenzoic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

Mix this compound and 4-amino-3-methylbenzoic acid in polyphosphoric acid.

-

Heat the mixture at 180-200°C for 4-6 hours with stirring.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.

Biological Activity and Quantitative Structure-Activity Relationship (QSAR)

Derivatives of this compound, particularly the 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective anticancer activity. The substitution pattern on both the benzothiazole ring and the 2-phenyl moiety significantly influences their biological efficacy.

Anticancer Activity of Fluorinated 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | <0.001 | [2] |

| MDA-MB-468 (Breast) | <0.001 | [2] | |

| PC-3 (Prostate) | >10 | [2] | |

| HCT 116 (Colon) | >10 | [2] | |

| Phortress (Prodrug of 5F 203) | MCF-7 (Breast) | Potent (nanomolar range) | [3] |

| IGROV-1 (Ovarian) | Potent (nanomolar range) | [3] | |

| HT29 (Colorectal) | Potent | [4] | |

| SW480 (Colorectal) | Potent | [4] | |

| SW620 (Colorectal) | Potent | [4] |

QSAR Insights:

-

The presence of a fluorine atom at the 5-position of the benzothiazole ring is crucial for potent and broad-spectrum anticancer activity.[2]

-

Substituents on the 2-phenyl ring, particularly small alkyl groups ortho to the amino group, can enhance activity.[2]

-

Hydrophobic groups at the R1 position (the 2-phenyl ring) are predicted to potentiate anticancer activity.[5][6][7]

-

Modifications at the R2 amino group with aryl and heteroaryl groups can increase the anticancer potential.[6][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticancer activity of 2-(4-aminophenyl)-5-fluorobenzothiazole derivatives involves metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts and subsequent cell death.

Metabolic Activation and DNA Damage Pathway

Caption: Metabolic activation and DNA damage pathway of 5F 203.

The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exerts its cytotoxic effects through a selective mechanism initiated by its metabolic activation.[8][9] In sensitive cancer cells, 5F 203 induces the expression of and is metabolized by the cytochrome P450 enzyme CYP1A1. This process generates highly reactive electrophilic intermediates that covalently bind to nuclear DNA, forming DNA adducts.[8][9] The formation of these adducts leads to significant DNA damage, including DNA double-strand breaks, which are detected by the phosphorylation of histone H2AX (γ-H2AX).[3][10] This triggers a robust DNA damage response, culminating in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis, leading to selective cancer cell death.[10]

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective anticancer agents. Its derivatives, particularly the 2-(4-aminophenyl)benzothiazoles, have demonstrated remarkable efficacy in preclinical studies. The well-defined mechanism of action, involving bioreductive activation and subsequent DNA damage, provides a clear rationale for their therapeutic potential. This technical guide offers a foundational resource for the synthesis, evaluation, and further optimization of this promising class of compounds. Future research should focus on expanding the structure-activity relationship studies to identify novel analogues with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.

References

- 1. 2-amino-5-fluorothiophenol, CAS No. 33264-82-3 - iChemical [ichemical.com]

- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumour benzothiazoles. Part 32: DNA adducts and double strand breaks correlate with activity; synthesis of 5F203 hydrogels for local delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Group-based quantitative structure and activity relationship on benzot" by Amit S. Tapkir, Sohan S. Chitlange et al. [digital.car.chula.ac.th]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Information for 2-Amino-5-fluorobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Amino-5-fluorobenzenethiol (CAS No. 33264-82-3). The information is compiled from Safety Data Sheets (SDS) and scientific literature on structurally related compounds, offering guidance for safe handling, risk assessment, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.

-

Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 3: Harmful to aquatic life with long lasting effects.

Toxicological Data

| Parameter | Route | Species | Value | Classification | Reference |

| Acute Toxicity | Oral | - | Data not available | Category 4 | [1] |

| Skin Corrosion | Dermal | - | Data not available | Sub-category 1B | [1] |

| Skin Sensitization | Dermal | - | Data not available | Category 1 | [1] |

Potential Mechanism of Toxicity

While no specific studies on the mechanism of toxicity for this compound were identified, research on related aminothiophenols suggests a potential pathway involving oxidative stress. Thiophenols can induce the conversion of oxyhemoglobin to methemoglobin.[2] The intracellular reduction of corresponding disulfides by glutathione can lead to a redox cycle, resulting in increased oxidative stress.[2] This process can deplete cellular levels of NADH, NADPH, and reduced glutathione, potentially leading to cell damage and lysis.[2]

Caption: Potential mechanism of toxicity for aminothiophenols.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines the standard OECD guidelines for assessing the hazards identified by its GHS classification.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)

These guidelines describe methods to assess the acute oral toxicity of a substance. The choice of method depends on the expected toxicity. For a substance classified as Category 4, the Up-and-Down Procedure (UDP) (OECD 425) is often a suitable choice as it uses a minimal number of animals.

Methodology Overview (UDP):

-

Animal Model: Typically rats, one sex (usually female) is used.

-

Administration: The test substance is administered orally by gavage.

-

Dosage: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vivo Skin Corrosion (OECD Guideline 404)

This guideline describes a procedure for the assessment of dermal irritation and corrosion.[3][4][5][6]

Methodology Overview:

-

Animal Model: A single albino rabbit is typically used for the initial test.[3]

-

Application: 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of clipped skin (approx. 6 cm²).[3]

-

Exposure: The substance is held in contact with the skin with a porous gauze dressing for up to 4 hours.[3]

-

Observation: The skin is observed for erythema and edema, and other signs of corrosion at specified intervals after patch removal for up to 14 days.[3]

-

Confirmation: If a corrosive effect is not observed in the initial animal, the test is confirmed on two additional animals.[5]

-

Classification: The substance is considered corrosive if it produces irreversible tissue damage.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.[7][8][9] It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[7]

Methodology Overview:

-

Animal Model: Mice are used.[7]

-

Application: The test substance is applied to the dorsum of the ear for three consecutive days.

-

Treatment Groups: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle) and a positive control.[9]

-

Proliferation Measurement: On day 6, animals are injected with ³H-methyl thymidine to label proliferating lymphocytes. The draining auricular lymph nodes are excised and the incorporation of the radioisotope is measured.[9]

-

Data Analysis: A Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in that group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[9]

Risk Management and Handling

Given the hazardous properties of this compound, a thorough risk assessment and strict adherence to safety protocols are mandatory.

Caption: Risk assessment and handling workflow for this compound.

Conclusion

This compound is a hazardous substance that requires careful handling and the implementation of robust safety protocols. While specific toxicological data is limited, its GHS classification indicates significant risks including acute oral toxicity, severe skin corrosion, and skin sensitization. Researchers, scientists, and drug development professionals must adhere to the control measures outlined in this guide and consult the full Safety Data Sheet before use. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ftp.cdc.gov [ftp.cdc.gov]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 2-Amino-5-fluorobenzenethiol in Common Organic Solvents

Predicted Solubility Profile of 2-Amino-5-fluorobenzenethiol

The solubility of this compound is dictated by its molecular structure, which includes a benzene ring substituted with an amino (-NH₂), a thiol (-SH), and a fluorine (-F) group. While specific data is scarce, the solubility profile can be inferred from the behavior of a similar compound, 2-aminobenzenethiol.

The presence of the polar amino and thiol groups suggests the molecule can engage in hydrogen bonding.[1] The amino group, in particular, enhances solubility in polar solvents.[1] The thiol group can also contribute to solubility in non-polar environments.[1] Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents.

Based on data for 2-aminobenzenethiol, which mixes freely with alcohols and demonstrates good solubility in solvents like ethanol, acetone, and dichloromethane, a similar profile is anticipated for its fluoro-substituted counterpart.[1][2] The fluorine atom is unlikely to drastically decrease solubility in polar organic solvents and may enhance interactions with certain non-polar solvents.

Expected Qualitative Solubility:

-

High Solubility: Polar protic solvents (e.g., Ethanol, Methanol) and polar aprotic solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

-

Moderate to Low Solubility: Non-polar solvents (e.g., Hexane, Toluene).

-

Limited Solubility: Water, due to the hydrophobic aromatic ring.[1]

Quantitative Solubility Data

As noted, specific quantitative solubility data for this compound is not currently published. The following table is provided as a template for researchers to record their experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Isopropanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Tetrahydrofuran (THF) | Polar Aprotic | ||

| Dichloromethane (DCM) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Toluene | Non-polar | ||

| Hexane | Non-polar |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the "shake-flask" method, which is widely regarded as the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[3][4] This procedure is followed by a gravimetric analysis to quantify the dissolved solute.[5][6]

3.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg precision)

-

Vials or flasks with airtight seals

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed collection vials

-

Drying oven or vacuum desiccator

3.2 Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure that the solution reaches saturation, which is confirmed by the presence of undissolved solid after equilibration.[3][5]

-

Add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days (typically 24-72 hours is recommended for thermodynamic equilibrium).[3]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same solubility value.[5]

Step 3: Sample Separation

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.[3]

-

Carefully withdraw a specific volume (e.g., 1.0 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a chemically resistant syringe filter into a pre-weighed collection vial. This step is crucial to remove all undissolved solid particles.

Step 4: Gravimetric Analysis

-

Place the collection vial containing the filtered saturated solution in a fume hood and evaporate the solvent. Gentle heating or a stream of inert gas (e.g., nitrogen) can accelerate this process.

-

Once the solvent has evaporated, place the vial in a drying oven (at a temperature below the compound's melting point) or a vacuum desiccator until a constant weight is achieved.[5] This ensures all residual solvent is removed.

-

Weigh the vial containing the dried solute using an analytical balance.

Step 5: Calculation

-

Calculate the mass of the dissolved solute by subtracting the pre-weighed mass of the empty collection vial from the final mass.

-

Determine the solubility by dividing the mass of the solute by the volume of the solvent sample withdrawn (e.g., in mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask and gravimetric analysis protocol for determining solubility.

Caption: Workflow for determining solubility via the shake-flask method and gravimetric analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Experimental protocol for the synthesis of benzothiazoles from 2-Amino-5-fluorobenzenethiol

Application Notes & Protocols for the Synthesis of 6-Fluoro-2-Substituted-Benzothiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazoles are a vital class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1][2] This scaffold is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A primary and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[1][2][6] This document provides detailed experimental protocols for the synthesis of 6-fluoro-2-substituted-benzothiazoles starting from 2-Amino-5-fluorobenzenethiol.

General Reaction Scheme

The core synthetic strategy involves the condensation and subsequent cyclization of this compound with various electrophilic partners, most commonly aldehydes, to yield the corresponding 6-fluoro-2-substituted-benzothiazole.

General Reaction for Benzothiazole Synthesis

Experimental Protocols

Protocol 1: Synthesis via Condensation with Aromatic Aldehydes

This protocol describes a common method for synthesizing 2-aryl-6-fluorobenzothiazoles using an oxidizing agent in a suitable solvent. This approach is noted for its simplicity and generally high yields.[7][8]

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0-1.2 eq)

-

Hydrogen Peroxide (H₂O₂) / Hydrochloric Acid (HCl) or Dimethyl Sulfoxide (DMSO) as an oxidant system[1][7][8]

-

Ethanol or other suitable solvent

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol.

-

To this stirring solution, add the catalyst/oxidant system. A common system is a mixture of H₂O₂ and HCl.[7][8][9] Alternatively, DMSO can serve as both the solvent and the oxidant, often at elevated temperatures.[1]

-

Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 45 minutes to 12 hours depending on the specific reagents and conditions.[5][7]

-

Upon completion, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the solvent.

-

Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure 2-aryl-6-fluorobenzothiazole.

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Synthesis via Condensation with Acyl Chlorides

This method is effective for the synthesis of 2-substituted benzothiazoles where the substituent is an alkyl or aryl group derived from a carboxylic acid. The reaction proceeds readily, often under solvent-free conditions.[4][10]

Materials:

-

This compound (1.0 eq)

-

Substituted Acyl Chloride (1.0 eq)

-

Pyridine or other suitable base (optional, to scavenge HCl)

-

Dichloromethane (DCM) or solvent-free conditions

-

Deionized water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Add this compound (1.0 eq) to a round-bottom flask. If using a solvent, add DCM.

-

Cool the flask in an ice bath.

-

Add the acyl chloride (1.0 eq) dropwise to the stirring mixture. If no solvent is used, the reaction can be performed neat.[10] A base like pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

If a solvent was used, wash the reaction mixture with water to remove any salts. Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

If the reaction was solvent-free, add ethyl acetate to dissolve the product and filter to remove any insoluble byproducts.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-substituted-6-fluorobenzothiazole.

-

Characterize the purified compound by spectroscopic analysis.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

The synthesis of 2-substituted benzothiazoles can be achieved under various catalytic conditions, significantly impacting reaction time and yield.[3][7]

| Entry | Reactant 2 | Catalyst/Oxidant | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | RT | 1 h | 85-94%[7] |

| 2 | 4-Nitrobenzaldehyde | SnP₂O₇ | Methanol | Reflux | 15 min | 95%[7][9] |

| 3 | 4-Methoxybenzaldehyde | Air/DMSO | DMSO | 100 | 8 h | ~90%[1] |

| 4 | Aliphatic Aldehyde | SnP₂O₇ | Methanol | Reflux | 30 min | 68-73%[3] |

| 5 | Benzoyl Chloride | None (Solvent-free) | None | RT | < 5 min | >90%[10] |

| 6 | Acetic Acid | PPA (Polyphosphoric acid) | None | 130 | 2-3 h | High |

Yields are generalized from literature for analogous reactions and may vary for the 5-fluoro substituted starting material.

Table 2: Representative Spectroscopic Data for 2-Phenyl-6-fluorobenzothiazole

Structural confirmation of the synthesized compounds is typically performed using standard spectroscopic techniques.

| Technique | Data Type | Characteristic Peaks/Shifts |

| ¹H NMR | Chemical Shifts (δ) | δ 7.2-8.2 ppm (multiplets, aromatic protons) |

| ¹³C NMR | Chemical Shifts (δ) | δ 110-170 ppm (aromatic and benzothiazole carbons) |

| FT-IR | Wavenumbers (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1600 (C=N stretch), ~1450-1500 (Aromatic C=C stretch), ~1250 (C-F stretch) |

| Mass Spec | m/z | [M]+ peak corresponding to the molecular weight of the product. |

Note: Actual values will depend on the specific product and the solvent used for analysis.

Visualizations

Experimental Workflow

The general workflow for the synthesis, workup, and purification of 6-fluoro-2-substituted-benzothiazoles is outlined below.

Caption: General experimental workflow for benzothiazole synthesis.

Plausible Reaction Mechanism

The condensation of 2-aminothiophenols with aldehydes is believed to proceed through the formation of a key intermediate, which then cyclizes and oxidizes to the final aromatic product.

Caption: Plausible mechanism for aldehyde-based benzothiazole synthesis.

Safety Precautions

-

Thiols: this compound is a thiol and likely possesses a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Thiols are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reagents: Handle all solvents and reagents according to their Safety Data Sheets (SDS). H₂O₂ and strong acids/bases are corrosive. Acyl chlorides are lachrymators and react with moisture.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocols described provide reliable and versatile methods for the synthesis of 6-fluoro-2-substituted-benzothiazoles from this compound. The condensation with aldehydes is a robust and widely applicable method, while the use of acyl chlorides offers an effective alternative. The choice of catalyst, solvent, and temperature can be optimized to achieve high yields and purity for a diverse range of derivatives, making these methods highly valuable for research and drug development.

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Acylation of 2-Amino-5-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of 2-Amino-5-fluorobenzenethiol, a key synthetic transformation for the production of various pharmaceutical intermediates and biologically active molecules. The protocols detailed herein are based on established chemical principles and analogous reactions, ensuring a high degree of reliability and reproducibility.

Introduction

N-acylated aromatic compounds are prevalent structural motifs in medicinal chemistry. The introduction of an acyl group to the amino functionality of this compound can significantly alter its physicochemical properties, including solubility, stability, and bioactivity. This modification is a critical step in the synthesis of a wide range of therapeutic agents. These application notes provide detailed experimental protocols, expected quantitative data, and visual workflows to facilitate the successful acylation of this substrate in a laboratory setting.

Reaction Principle and Mechanism

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). This results in the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product and a leaving group. The thiol group (-SH) is generally less nucleophilic than the amino group under these conditions, allowing for selective N-acylation.

Experimental Protocols

Two primary protocols are provided for the N-acetylation of this compound using acetic anhydride. The choice of method may depend on the scale of the reaction and available resources.

Protocol 1: Acetylation using Acetic Anhydride in an Aqueous Medium

This method is adapted from standard procedures for the acetylation of substituted anilines and offers a straightforward workup.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Deionized Water

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beakers, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 125 mL Erlenmeyer flask, suspend 1.0 equivalent of this compound in 30 mL of deionized water.

-

Add 1.0 equivalent of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve 1.5 equivalents of sodium acetate in 10 mL of deionized water.

-

To the stirred solution of the amine hydrochloride, add 1.1 equivalents of acetic anhydride.

-

Immediately and carefully add the sodium acetate solution to the reaction mixture.

-

A precipitate of the N-acetylated product, N-(4-fluoro-2-mercaptophenyl)acetamide, should form.

-

Continue stirring the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Dry the purified product under vacuum.

Protocol 2: Acetylation using Acetic Anhydride in an Organic Solvent

This protocol utilizes an organic solvent and a basic catalyst, which can be advantageous for substrates with limited water solubility.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Ethyl Acetate

-

1 M Hydrochloric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1.0 equivalent of this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.

-

Add 1.2 equivalents of a base (e.g., pyridine or triethylamine) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the N-acetylation of this compound based on analogous reactions reported in the literature for similar substrates. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Organic) | Reference Analogy |

| Substrate | This compound | This compound | Acylation of substituted anilines and aminophenols.[1] |

| Acylating Agent | Acetic Anhydride | Acetic Anhydride | Standard acylating agent for amines. |

| Reaction Time | 1 - 2 hours | 2 - 4 hours | Typical for N-acylation reactions at room temperature.[2] |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Mild conditions are generally sufficient for this transformation. |

| Expected Yield | 85 - 95% | 90 - 98% | High yields are common for the acylation of electron-rich anilines. |

| Purity (Post-Workup) | >90% | >95% | Workup procedures are effective in removing most impurities. |

| Purification Method | Recrystallization (Ethanol/Water) | Recrystallization or Column Chromatography | Standard purification techniques for solid organic compounds. |

| Final Purity | >98% | >99% | High purity is achievable with proper purification. |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point | Standard analytical techniques for structural elucidation and purity assessment of organic molecules. |

Visualizations

Diagram 1: General Signaling Pathway of N-Acylation

References

Application Notes and Protocols for Diazotization Reactions Involving 2-Amino-5-fluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals